

butanoyl azide chemical properties and structure

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Compound of Interest

Compound Name: Butanoyl azide

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An In-depth Technical Guide to **Butanoyl Azide**: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

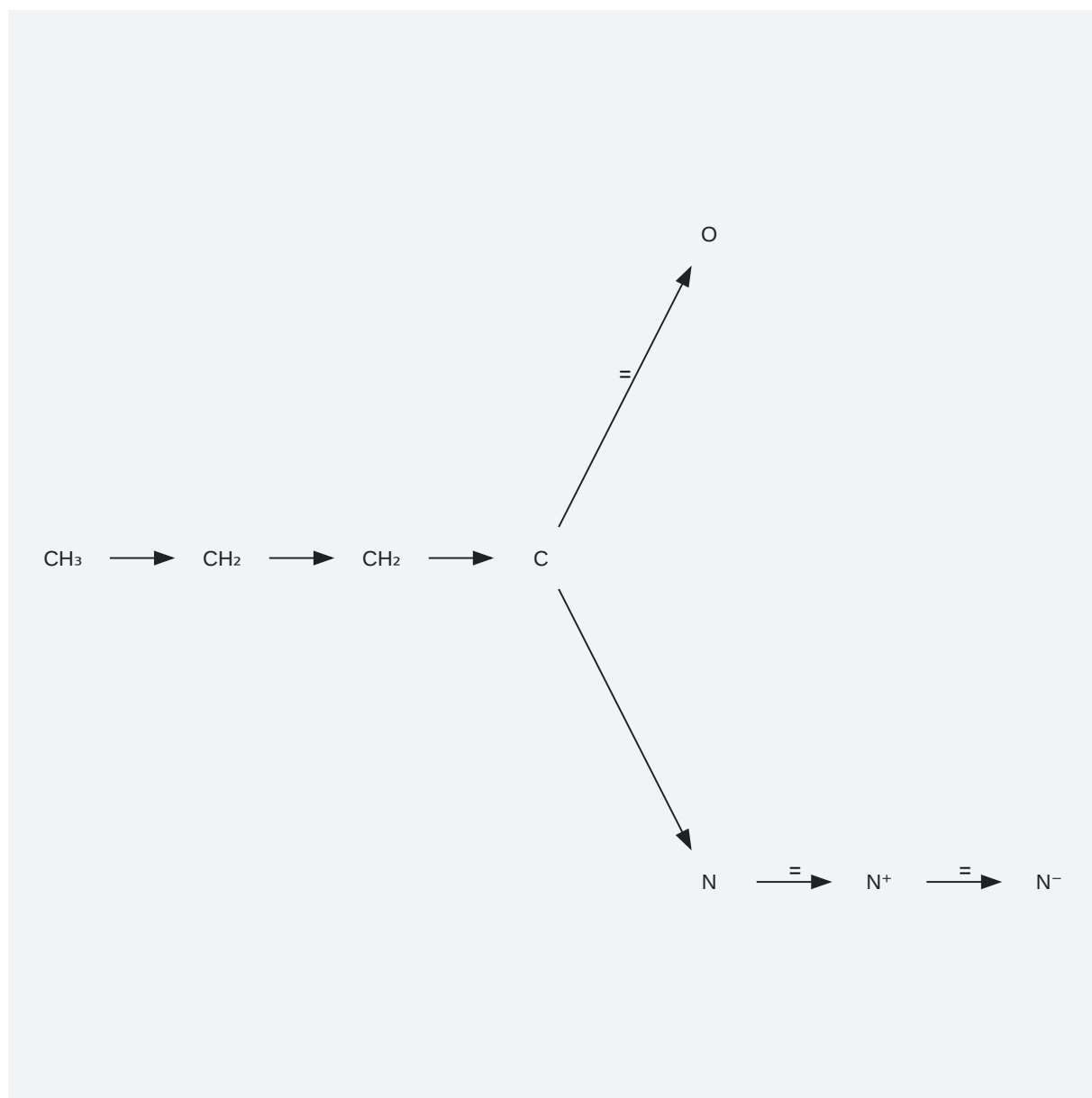
Abstract

Butanoyl azide (also known as butyryl azide) is a reactive chemical intermediate with the molecular formula $C_4H_7N_3O$.^[1] Its utility in organic synthesis, primarily as a precursor for the generation of isocyanates via the Curtius rearrangement, makes it a compound of interest for the introduction of nitrogen-containing functional groups in drug development and materials science. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key reactions, with a strong emphasis on safety and handling protocols.

Chemical Identity and Structure

Butanoyl azide is an acyl azide characterized by a four-carbon butanoyl group covalently bonded to an azide functional group.

- IUPAC Name: **Butanoyl azide**^[1]
- Synonyms: Butyryl azide^[1]
- Molecular Formula: $C_4H_7N_3O$ ^[1]
- CAS Number: 50336-74-8^[1]



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Caption: 2D structure of **butanoyl azide**.

Data Presentation: Chemical and Physical Properties

Quantitative experimental data for **butanoyl azide** is scarce in publicly available literature. The following table summarizes computed and known properties.

Table 1: Summary of Chemical and Physical Properties

Property	Value	Data Source
Molecular Weight	113.12 g/mol	PubChem[1]
Appearance	Predicted to be a colorless to pale yellow liquid	-
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	Predicted to be soluble in common organic solvents	-

Spectroscopic Data (Predicted)

While experimental spectra for **butanoyl azide** are not readily available, its key spectroscopic features can be predicted based on its functional groups.

Table 2: Predicted Spectroscopic Data

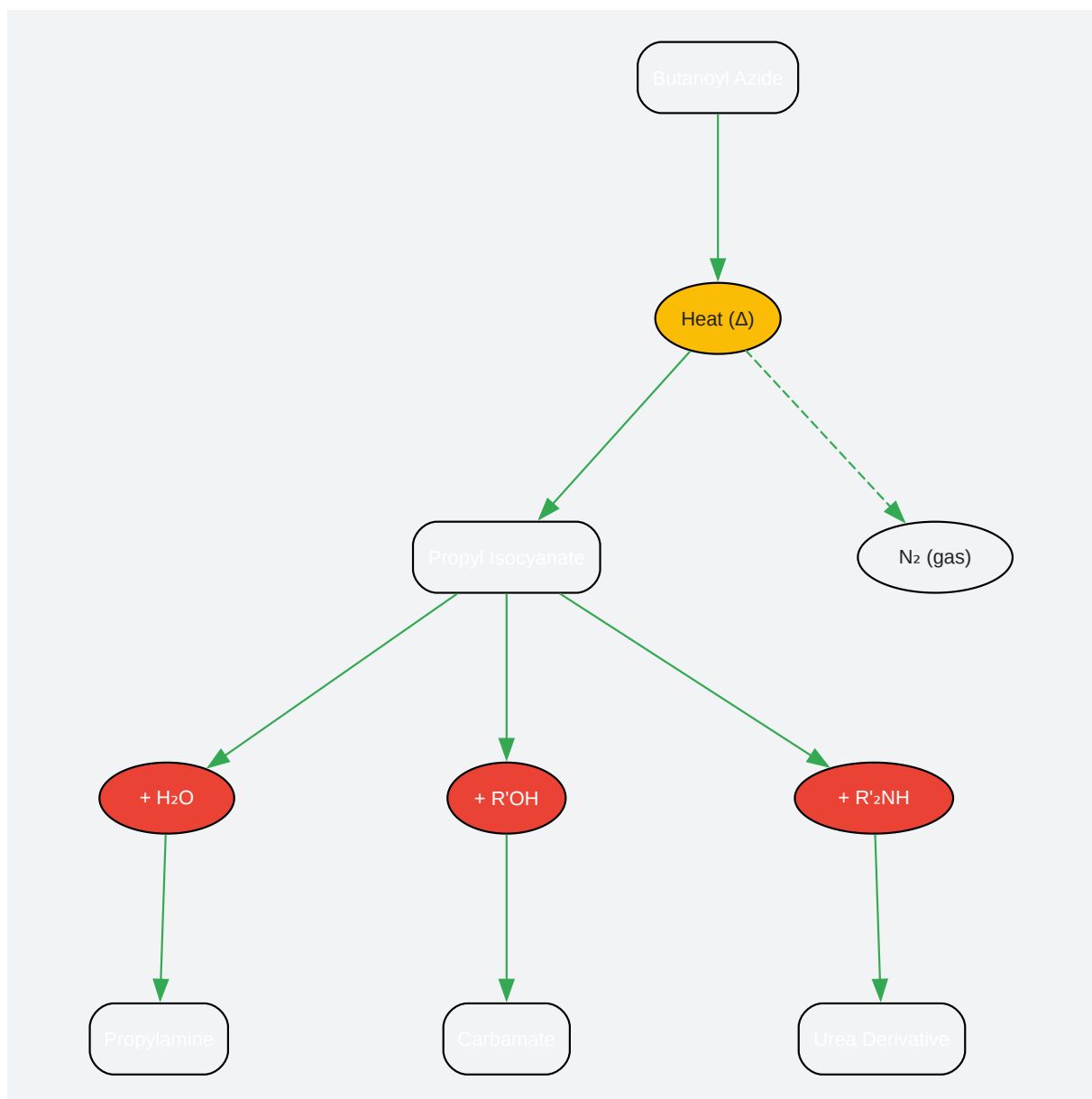
Technique	Predicted Characteristic Signals
Infrared (IR)	A strong, sharp absorption band is expected around 2100-2250 cm^{-1} due to the asymmetric stretch of the azide ($-\text{N}_3$) group. A strong carbonyl ($\text{C}=\text{O}$) stretch should appear around 1700 cm^{-1} .
^1H NMR	A triplet corresponding to the terminal methyl ($-\text{CH}_3$) protons, a multiplet for the adjacent methylene ($-\text{CH}_2$) group, and a triplet for the methylene group adjacent to the carbonyl.
^{13}C NMR	Four distinct carbon signals are expected: one for the methyl carbon, two for the methylene carbons, and one for the carbonyl carbon at a significantly downfield shift.

Reactivity and Synthetic Applications

The chemistry of **butanoyl azide** is dominated by the reactivity of the acyl azide group.

The Curtius Rearrangement

The most significant reaction of **butanoyl azide** is the Curtius rearrangement, which occurs upon heating. This reaction involves the thermal decomposition of the acyl azide to form an isocyanate and dinitrogen gas. The resulting propyl isocyanate is a versatile intermediate that can be trapped with various nucleophiles.



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Caption: Reaction pathway of the Curtius rearrangement.

Experimental Protocols

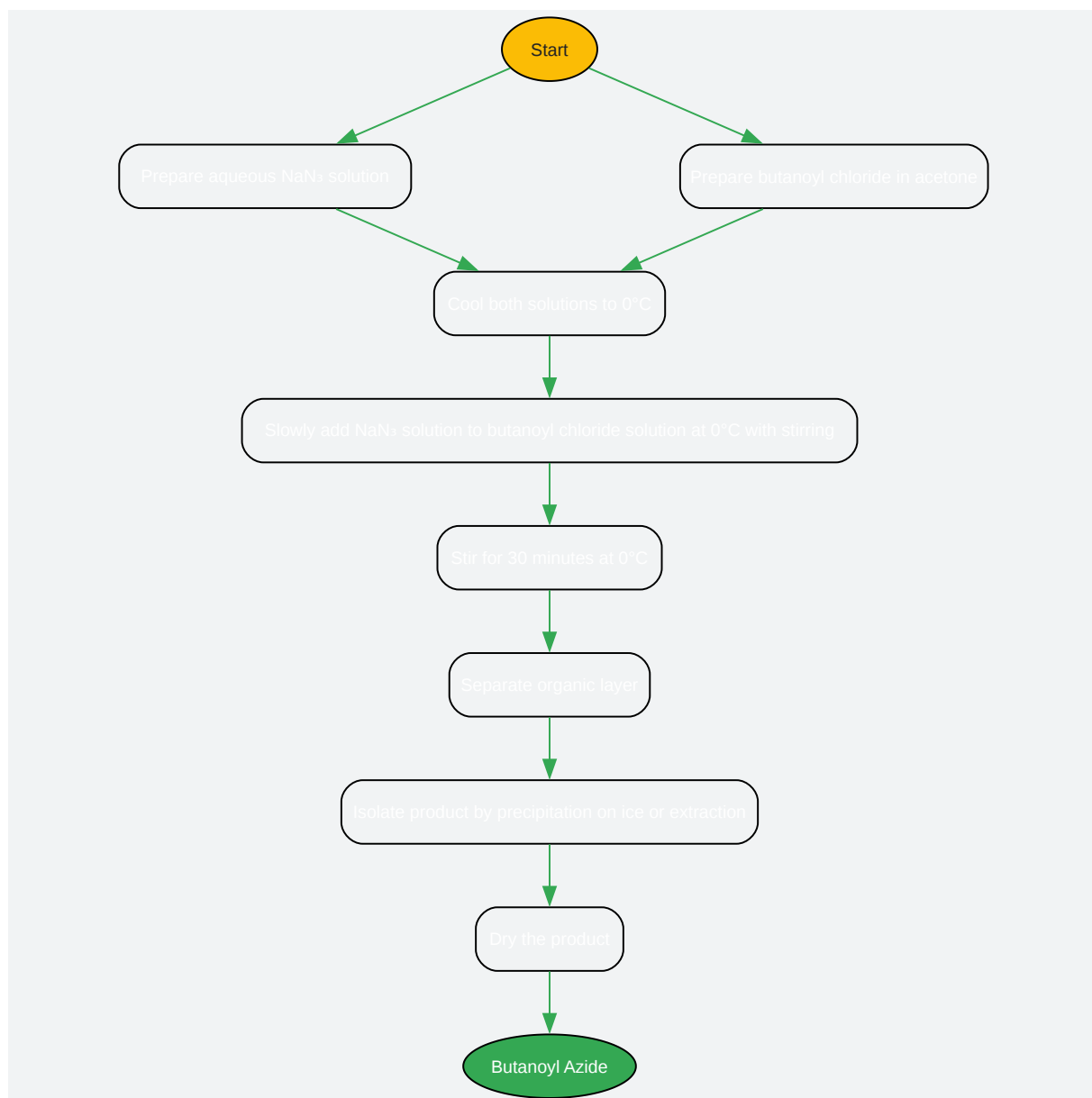
The following is a general procedure for the synthesis of **butanoyl azide** from its corresponding acyl chloride. Extreme caution must be exercised when handling azides.

Synthesis of Butanoyl Azide

This protocol is adapted from a reliable method for the preparation of benzoyl azide and should be effective for **butanoyl azide**.^[2]

- Materials:
 - Butanoyl chloride
 - Sodium azide (NaN_3)
 - Acetone
 - Deionized water
 - Ice
 - Separatory funnel, round-bottom flask, magnetic stirrer
- Procedure:
 - Prepare a solution of sodium azide in deionized water and cool it to 0°C in an ice bath.
 - In a separate flask, dissolve butanoyl chloride in acetone and cool to 0°C .
 - With vigorous stirring, slowly add the cold sodium azide solution to the butanoyl chloride solution, maintaining the temperature at 0°C .
 - Continue to stir the mixture at 0°C for approximately 30 minutes.
 - Transfer the reaction mixture to a separatory funnel.
 - Separate the organic layer.

- Pour the organic layer over crushed ice to precipitate the **butanoyl azide**.
- If the product is a solid, it can be collected by filtration. If it is an oil, it should be extracted with a suitable solvent like diethyl ether, and the organic layer dried over anhydrous magnesium sulfate.
- The solvent should be removed under reduced pressure without heating to yield the final product.



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Caption: Experimental workflow for **butanoyl azide** synthesis.

Safety and Handling

Organic azides are energetic materials and require strict safety protocols.

- **Explosion Hazard:** Acyl azides can be shock-sensitive and may decompose explosively upon heating.[3] All operations should be conducted behind a blast shield.
- **Toxicity:** Azides are highly toxic.[3] Handle in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- **Incompatible Materials:** Avoid contact with strong acids, as this can generate highly toxic and explosive hydrazoic acid.[3] Also, avoid contact with heavy metals, as this can form dangerously explosive metal azides.[3]
- **Waste Disposal:** Azide-containing waste must be handled as hazardous and quenched appropriately before disposal according to institutional safety guidelines. Never mix azide waste with acidic waste.[3]

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References

- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
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